molecular formula C12H8ClF5O5 B12766924 3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid CAS No. 142689-10-9

3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid

Cat. No.: B12766924
CAS No.: 142689-10-9
M. Wt: 362.63 g/mol
InChI Key: XPWSIKUIXOWTEH-UHFFFAOYSA-N
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Description

3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pentafluoroethyl group and multiple hydroxyl groups, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as chlorobenzene, pentafluoroethanol, and salicylic acid derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might include:

    Catalyst Optimization: Using efficient and reusable catalysts.

    Green Chemistry: Employing environmentally friendly solvents and reagents.

    Process Control: Implementing advanced process control techniques to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Antioxidant Activity: Scavenging free radicals to reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Natural compounds with similar benzopyran structures, known for their antioxidant properties.

    Coumarins: Another class of benzopyran derivatives with diverse biological activities.

    Chalcones: Compounds with a similar core structure but different functional groups.

Uniqueness

3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid is unique due to the presence of the pentafluoroethyl group, which can significantly influence its chemical reactivity and biological activity compared to other benzopyran derivatives.

Properties

CAS No.

142689-10-9

Molecular Formula

C12H8ClF5O5

Molecular Weight

362.63 g/mol

IUPAC Name

5-chloro-6,8-dihydroxy-3-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydro-1H-isochromene-7-carboxylic acid

InChI

InChI=1S/C12H8ClF5O5/c13-7-3-1-5(11(14,15)12(16,17)18)23-2-4(3)8(19)6(9(7)20)10(21)22/h5,19-20H,1-2H2,(H,21,22)

InChI Key

XPWSIKUIXOWTEH-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC2=C1C(=C(C(=C2O)C(=O)O)O)Cl)C(C(F)(F)F)(F)F

Origin of Product

United States

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